

Overcoming poor antibody performance for CPT2 detection

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Compound of Interest

Compound Name: CPT2

Cat. No.: B12381789

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Technical Support Center: CPT2 Detection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges associated with **CPT2** antibody performance in various applications.

Frequently Asked Questions (FAQs)

Q1: What is **CPT2** and why is its detection important?

A1: **CPT2**, or Carnitine Palmitoyltransferase II, is a crucial enzyme located in the inner mitochondrial membrane. It plays a vital role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation.^{[1][2]} The detection of **CPT2** is important for studying metabolic pathways, particularly in the context of diseases like **CPT2** deficiency, which can lead to muscle weakness, heart problems, and liver issues.^{[3][4]}

Q2: Which applications are validated for your **CPT2** antibodies?

A2: Our **CPT2** antibodies are validated for use in Western Blotting (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), and Immunoprecipitation (IP).^{[5][6][7]} Please refer to the antibody datasheet for specific recommended applications and dilutions.

Q3: What is the expected molecular weight of **CPT2** in Western Blotting?

A3: The calculated molecular weight of human **CPT2** is approximately 74 kDa.[\[7\]](#) However, the observed molecular weight in a Western Blot may vary, typically appearing between 65-70 kDa.
[\[7\]](#)

Q4: What is the subcellular localization of **CPT2**?

A4: **CPT2** is localized to the mitochondrial inner membrane.[\[1\]](#)[\[2\]](#) In ICC/IF experiments, staining is expected in the mitochondria.

CPT2 Antibody Performance Data

Below is a summary of quantitative data for various **CPT2** antibodies to aid in selection and experimental setup.

Antibody/ Clone	Host/Isoy- pe	Applicatio- ns	Recomme- nded Dilutions	Immunoge- n	Species Reactivity	Reference
HPA02820 2	Rabbit Polyclonal	WB, IHC	WB: 0.04- 0.4 µg/ml, IHC: 1:20- 1:50	Recombina- nt Human CPT2	Human, Mouse (85%), Rat (83%)	[8]
E7D4W	Rabbit Monoclonal	WB	Not specified	Synthetic peptide (human CPT2)	Human, Mouse, Rat	[1]
PA5- 106918	Rabbit Polyclonal	WB, IHC(P), ICC/IF	WB: 1:500- 1:2,000, IHC(P): 1:50-1:100, ICC/IF: 1:100- 1:500	Synthetic peptide (human CPT2)	Human, Mouse, Rat	[5]
SN06-70	Rabbit Recombina- nt Monoclonal	WB, IHC(P), ICC/IF, Flow	WB: 1:500- 1:1,000, IHC(P): 1:50-1:200, ICC/IF: 1:50-1:200, Flow: 1:1,000	Synthetic peptide (human CPT2)	Human, Mouse, Rat	[6]
26555-1- AP	Rabbit Polyclonal	WB, IP, IHC, IF/ICC	WB: 1:2000- 1:16000, IP: 0.5-4.0 ug for 1.0- 3.0 mg lysate, IHC: 1:300- 1:1200,	Recombina- nt Human CPT2	Human, Mouse, Rat	[7]

IF/ICC:
1:50-1:500

SAB25013 91	Goat Polyclonal	WB, ELISA	Not specified	Peptide (human CPT2)	Human	[9]
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Troubleshooting Guides

Western Blotting (WB)

Problem: Weak or No Signal[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Is the protein expressed in your sample?
 - Answer: The abundance of **CPT2** can vary between cell lines and tissues.[\[14\]](#) It is advisable to use a positive control, such as a cell lysate known to express **CPT2**, to confirm that the experimental setup is working correctly.[\[13\]](#) Consider enriching for your target protein through fractionation or immunoprecipitation if expression is low.[\[11\]](#)
- Is your antibody active and at the optimal concentration?
 - Answer: Ensure the antibody has been stored correctly and is within its expiration date. [\[10\]](#) An antibody titration experiment should be performed to determine the optimal concentration. If the signal is weak, try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[\[10\]](#)[\[12\]](#)
- Was the protein transfer successful?
 - Answer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[\[12\]](#)[\[15\]](#) Ensure no air bubbles were trapped between the gel and the membrane.[\[13\]](#)[\[15\]](#) For large proteins, transfer time may need to be increased.

Problem: High Background[\[10\]](#)[\[12\]](#)

- Is the blocking step adequate?

- Answer: Inadequate blocking can lead to non-specific antibody binding.[12] Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[10] Consider trying a different blocking agent (e.g., 5% non-fat dry milk or BSA).[12] Adding a small amount of Tween-20 (e.g., 0.05%) to the blocking and wash buffers can also help reduce background.[10]
- Are the antibody concentrations too high?
 - Answer: Excessive primary or secondary antibody concentrations can cause high background.[12][16] Try reducing the antibody concentrations.
- Are the washing steps sufficient?
 - Answer: Insufficient washing can leave unbound antibodies on the membrane.[12] Increase the number and duration of wash steps.[16]

Problem: Non-Specific Bands[10][17][18]

- Is the primary antibody specific?
 - Answer: Some antibodies may have off-target binding.[17] Using a monoclonal antibody can sometimes reduce non-specific bands compared to a polyclonal antibody.[18] Ensure you are using a fresh aliquot of the antibody.[18]
- Has the protein sample degraded?
 - Answer: Protein degradation can lead to the appearance of lower molecular weight bands. [18] Always prepare fresh lysates and include protease inhibitors in your lysis buffer.[11] [14]
- Is the primary antibody concentration too high?
 - Answer: A high concentration of the primary antibody can lead to non-specific binding.[18] Try reducing the antibody concentration.

Immunohistochemistry (IHC)

Problem: Weak or No Staining[19][20]

- Is the antigen retrieval optimal?
 - Answer: Formalin fixation can mask the epitope.[19] Perform heat-induced epitope retrieval (HIER) to unmask the antigen. The recommended method for some **CPT2** antibodies is HIER with a citrate buffer at pH 6.0.[8]
- Is the primary antibody penetrating the tissue?
 - Answer: Ensure proper permeabilization of the tissue section to allow the antibody to reach the target antigen.
- Is the antibody concentration correct?
 - Answer: The optimal antibody concentration should be determined by titration.[19]

Problem: High Background[19][21][22]

- Is there endogenous enzyme activity?
 - Answer: If using an enzyme-based detection system (e.g., HRP), endogenous peroxidase activity can cause high background.[19][21] Quench endogenous peroxidase activity by treating the slides with a hydrogen peroxide solution before primary antibody incubation. [19][21]
- Is the secondary antibody binding non-specifically?
 - Answer: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue.[20] Use a secondary antibody that has been pre-adsorbed against the species of your sample.[19] Running a control without the primary antibody can help determine if the secondary antibody is the source of the background.[19][22]
- Is the blocking step effective?
 - Answer: Use a blocking serum from the same species as the secondary antibody was raised in to block non-specific binding sites.[22]

Immunoprecipitation (IP)

Problem: Low or No Target Protein Pulled Down[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Is the antibody suitable for IP?
 - Answer: Not all antibodies that work in other applications are suitable for IP.[\[24\]](#) Use an antibody that has been validated for IP. Polyclonal antibodies may perform better in IP than monoclonal antibodies.[\[24\]](#)
- Is the protein-protein interaction being disrupted?
 - Answer: Harsh lysis buffers can disrupt the interaction between your target protein and its binding partners.[\[23\]](#) Use a milder lysis buffer for co-IP experiments.
- Is there enough starting material?
 - Answer: If the target protein is of low abundance, you may need to increase the amount of cell lysate used for the IP.[\[25\]](#)

Problem: High Background/Non-Specific Binding to Beads[\[23\]](#)[\[25\]](#)

- Have you pre-cleared the lysate?
 - Answer: Pre-clearing the lysate with beads alone before adding the antibody can reduce non-specific binding of proteins to the beads.[\[25\]](#)
- Are the wash steps stringent enough?
 - Answer: Increase the number of washes and consider using a more stringent wash buffer to remove non-specifically bound proteins.[\[25\]](#)

Experimental Protocols

Western Blotting Protocol for CPT2

- Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.[\[11\]](#)[\[14\]](#) Determine the protein concentration of the lysate.
- SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a positive control lysate.[\[14\]](#)

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16] Confirm transfer with Ponceau S staining.[15]
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[16]
- Primary Antibody Incubation: Incubate the membrane with the **CPT2** primary antibody at the recommended dilution (e.g., 1:2000-1:16000 for Proteintech 26555-1-AP) in blocking buffer overnight at 4°C with gentle agitation.[7]
- Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as described in step 6.
- Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.[15]

Immunohistochemistry (Paraffin) Protocol for CPT2

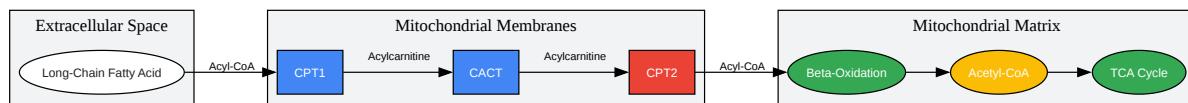
- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[20]
- Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[8]
- Quenching: Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[20][21]
- Blocking: Block non-specific binding with a suitable blocking serum for 1 hour.[22]
- Primary Antibody Incubation: Incubate with the **CPT2** primary antibody at the recommended dilution (e.g., 1:300-1:1200 for Proteintech 26555-1-AP) overnight at 4°C.[7]
- Washing: Wash slides with PBS.
- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.

- Washing: Wash slides with PBS.
- Chromogen Detection: Develop the signal with a chromogen such as DAB.
- Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Immunoprecipitation Protocol for CPT2

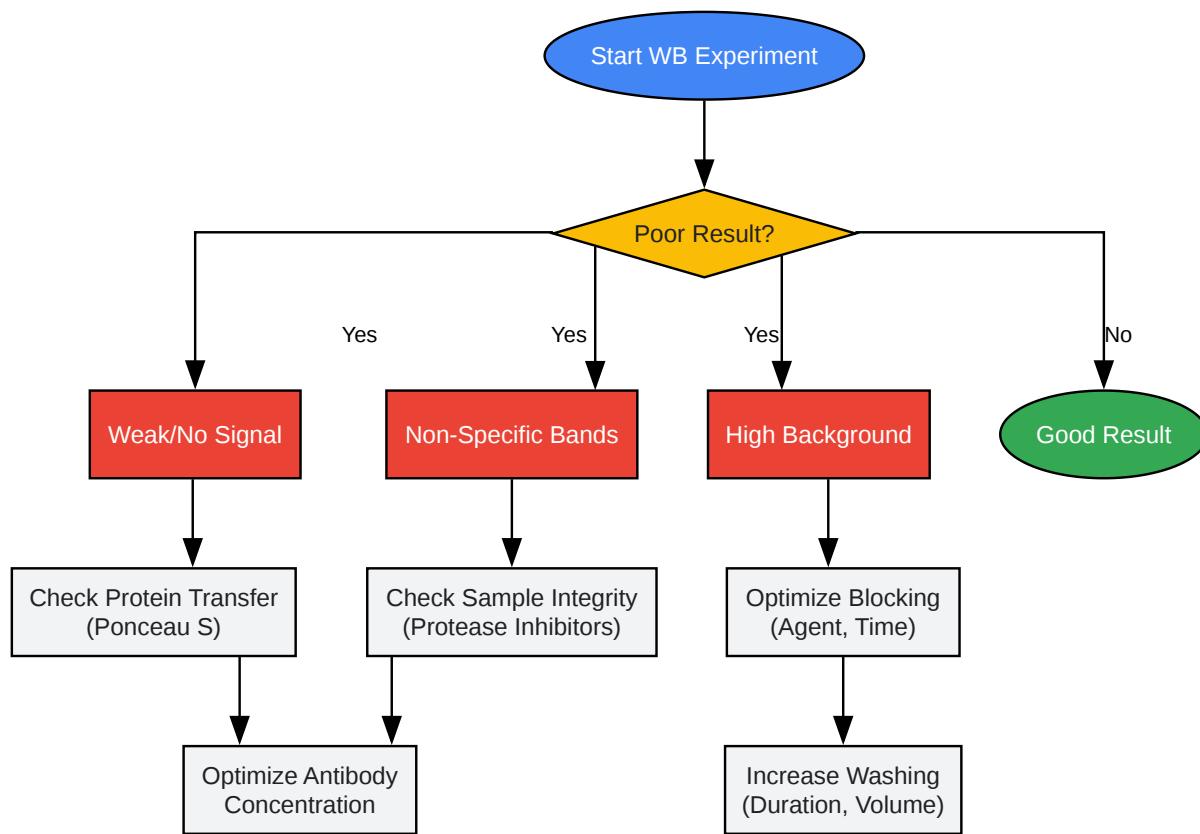
- Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[23]
- Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[25] Centrifuge and collect the supernatant.
- Immunoprecipitation: Add the **CPT2** antibody (e.g., 0.5-4.0 µg for Proteintech 26555-1-AP) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[7]
- Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[24]
- Washing: Pellet the beads by centrifugation and wash them three to five times with cold IP lysis buffer.
- Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analysis: Analyze the eluted proteins by Western Blotting.

Visualizations



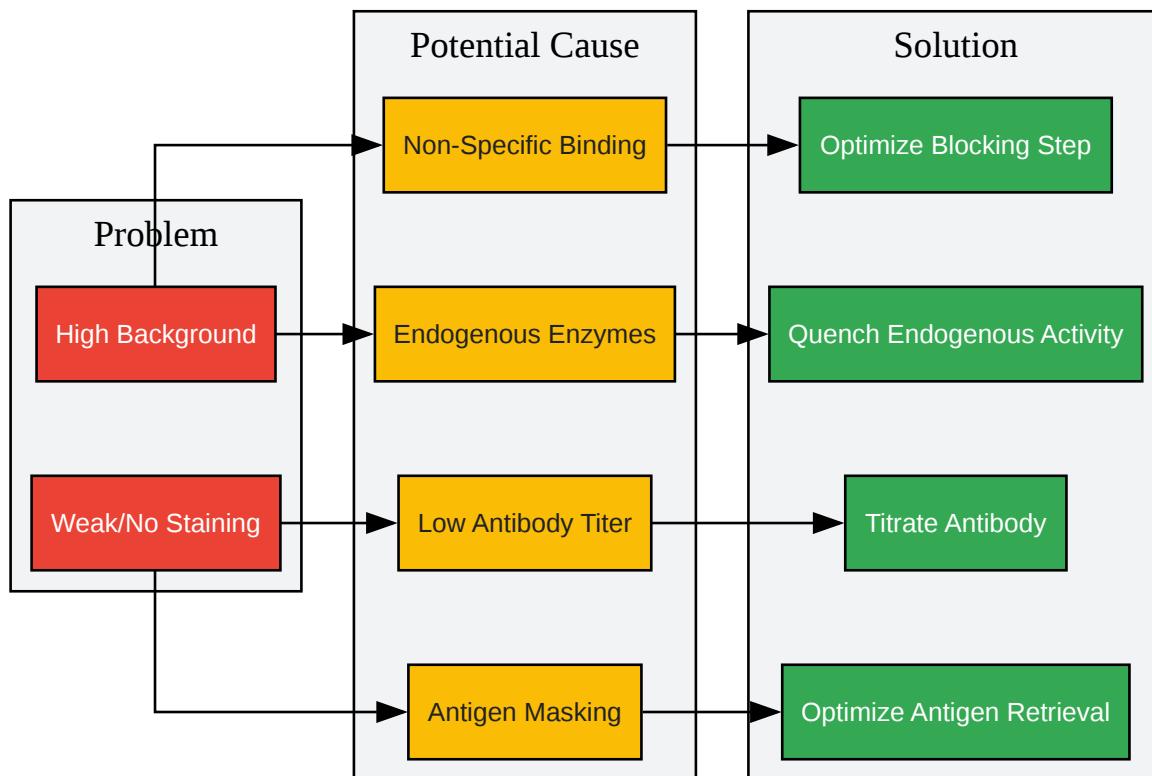
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Caption: CPT2's role in fatty acid beta-oxidation.



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Caption: A workflow for troubleshooting Western Blots.



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Caption: Common IHC problems and their solutions.

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